molecular formula C11H8BrNO3 B13470623 5-Bromo-2-acetamido-3-ethynylbenzoic acid

5-Bromo-2-acetamido-3-ethynylbenzoic acid

Cat. No.: B13470623
M. Wt: 282.09 g/mol
InChI Key: LAIAGQPXIVGEJQ-UHFFFAOYSA-N
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Description

5-Bromo-2-acetamido-3-ethynylbenzoic acid is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, an acetamido group, and an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-acetamido-3-ethynylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-acetamidobenzoic acid, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The reaction conditions often include the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-acetamido-3-ethynylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkenes or alkanes.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are used in the presence of bases like triethylamine.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alkenes or alkanes.

    Coupling Reactions: Products include larger molecules formed by the coupling of the ethynyl group with other aromatic or aliphatic groups.

Scientific Research Applications

5-Bromo-2-acetamido-3-ethynylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-acetamido-3-ethynylbenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The ethynyl group can interact with specific amino acid residues, while the acetamido group can form hydrogen bonds with the enzyme’s active site. The bromine atom can also participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-5-bromobenzoic acid: Lacks the ethynyl group, making it less versatile in coupling reactions.

    3-Acetamido-5-bromobenzoic acid: The position of the acetamido group is different, affecting its reactivity and interaction with biological targets.

    2-Acetamido-3-ethynylbenzoic acid: Lacks the bromine atom, reducing its potential for substitution reactions.

Uniqueness

5-Bromo-2-acetamido-3-ethynylbenzoic acid is unique due to the presence of both the bromine atom and the ethynyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

2-acetamido-5-bromo-3-ethynylbenzoic acid

InChI

InChI=1S/C11H8BrNO3/c1-3-7-4-8(12)5-9(11(15)16)10(7)13-6(2)14/h1,4-5H,2H3,(H,13,14)(H,15,16)

InChI Key

LAIAGQPXIVGEJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1C(=O)O)Br)C#C

Origin of Product

United States

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